

Introduction: The Significance and Synthetic Challenges of 2-Alkenyl-2H-Indazoles

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Compound of Interest

Compound Name: 2-Methyl-2H-indazole-7-carbonitrile

Cat. No.: B1387056

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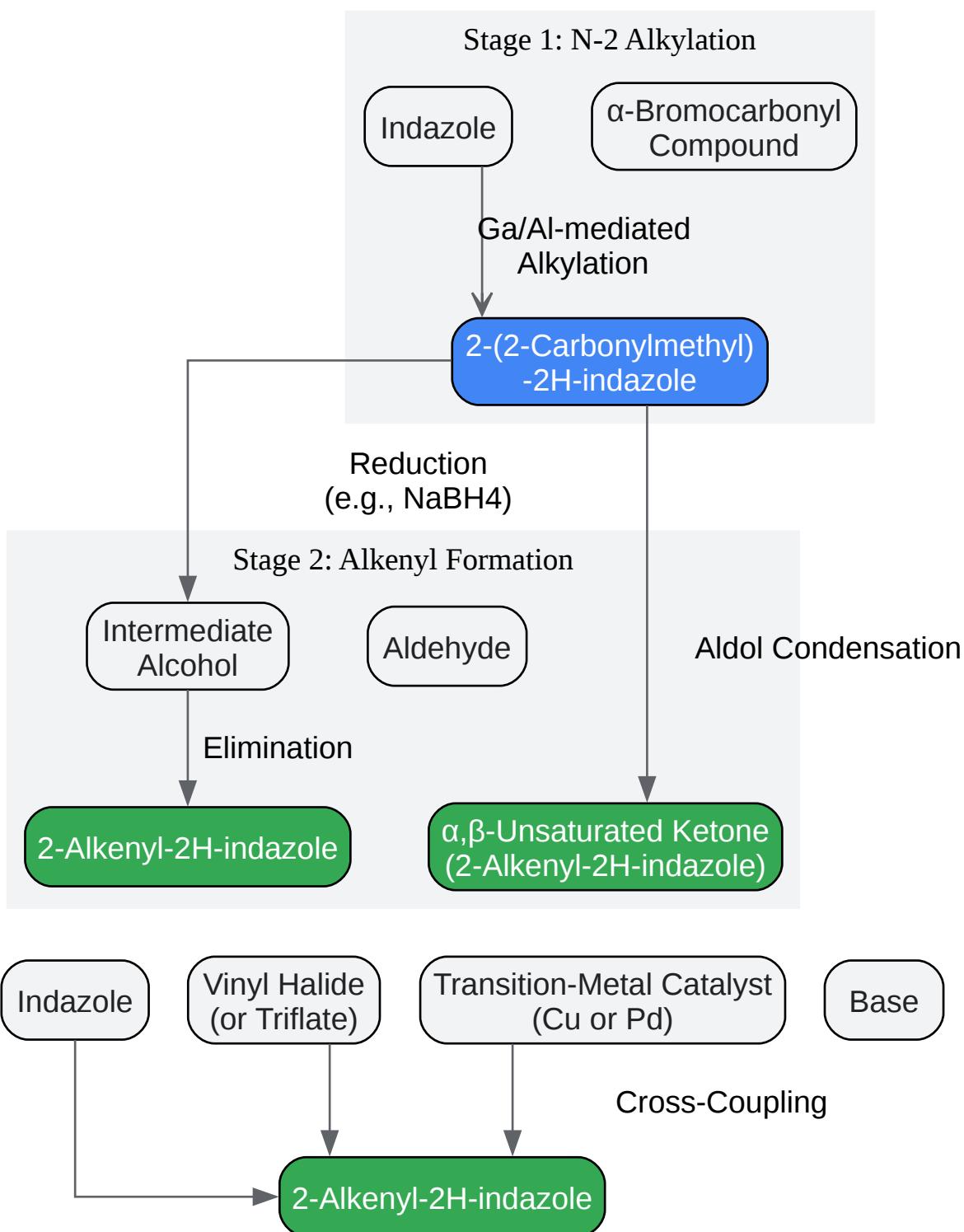
The indazole nucleus is a privileged bicyclic heteroaromatic scaffold prominent in medicinal chemistry and materials science.^{[1][2]} Specifically, the 2H-indazole tautomer and its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antitumor, and anti-HIV activities.^{[1][3]} The introduction of an alkenyl substituent at the N-2 position creates 2-alkenyl-2H-indazoles, a unique subclass with interesting photophysical properties, such as fluorescence, making them valuable as molecular probes.^{[4][5]}

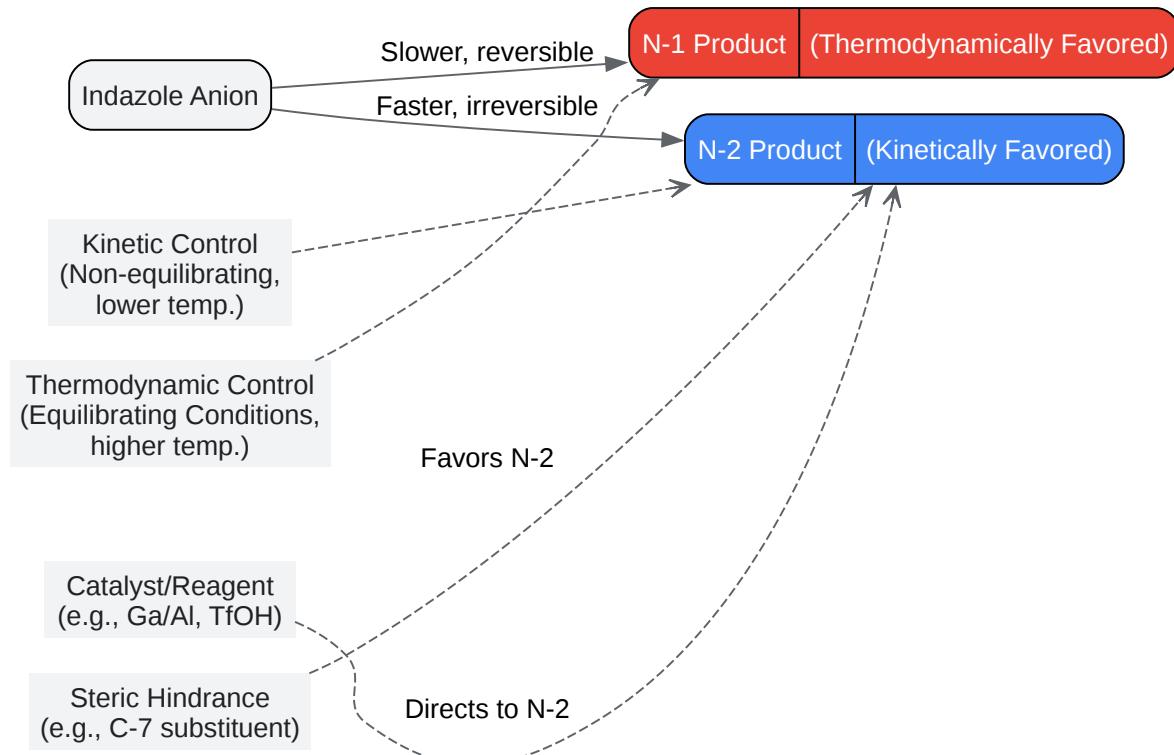
The primary challenge in indazole chemistry is controlling the regioselectivity of substitution. The indazole ring possesses two nucleophilic nitrogen atoms, leading to two possible tautomers: the 1H- and 2H-indazoles. The 1H-tautomer is generally more thermodynamically stable.^{[1][6]} Consequently, synthetic strategies often yield mixtures of N-1 and N-2 substituted products, complicating purification and reducing yields. Achieving high regioselectivity for the less stable 2H-isomer requires carefully designed strategies that exploit kinetic control, specific catalytic systems, or steric and electronic influences.^{[7][8][9]}

This guide provides a detailed overview of robust methods for the synthesis of 2-alkenyl-2H-indazoles, focusing on both indirect multi-step strategies and direct, transition-metal-catalyzed approaches. We will delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and offer insights to guide researchers in selecting the optimal pathway for their specific target molecules.

Part 1: Synthesis via Functional Group Manipulation of N-2 Alkylated Indazoles

A reliable and highly regioselective approach to 2-alkenyl-2H-indazoles involves a two-stage process: first, the regioselective installation of a ketone-containing alkyl chain at the N-2 position, followed by the conversion of this chain into the desired alkenyl group. This strategy offers excellent control over the final product's regiochemistry.





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